Methyl homoserinate

Analytical Chemistry Chromatography Sample Preparation

Sourcing a reliable chiral homoserine ester for asymmetric synthesis or bioprocess impurity monitoring often means choosing between compromised purity or undefined stereochemistry. Methyl homoserinate (CAS 4142-54-5) directly addresses these challenges as a high-purity building block and analytical reference standard. - Serves as a chiral synthon for enantiomerically pure γ-lactones and N-acyl homoserine lactone analogs. - Functions as a reference standard for detecting methoxine (-16 Da) misincorporation variants in P. pastoris fermentation. - Offers reduced polarity versus free homoserine, enhancing reversed-phase retention for HPLC/LC-MS method development.

Molecular Formula C5H11NO3
Molecular Weight 133.15 g/mol
Cat. No. B15315554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl homoserinate
Molecular FormulaC5H11NO3
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESCOC(=O)C(CCO)N
InChIInChI=1S/C5H11NO3/c1-9-5(8)4(6)2-3-7/h4,7H,2-3,6H2,1H3
InChIKeyQDMZCBABQCORRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Homoserinate: Chemical Identity and Classification


Methyl homoserinate (CAS 4142-54-5, molecular formula C5H11NO3, MW 133.15) is the methyl ester derivative of the non-proteinogenic amino acid L-homoserine . As an esterified homoserine analog, it retains the γ-hydroxyl functionality of the parent amino acid while exhibiting reduced polarity due to carboxyl protection . This compound serves primarily as a chiral building block in asymmetric synthesis and as a methionine analog in biochemical pathway studies .

Methyl Homoserinate Substitution Limitations


In-class substitution of homoserine derivatives is not scientifically justified due to distinct physicochemical and biological behaviors dictated by specific functional group modifications. Methyl homoserinate, featuring a methyl ester at the carboxyl terminus, exhibits reduced polarity and altered hydrogen-bonding capacity compared to the free amino acid L-homoserine . Unlike homoserine lactone, which is a cyclic quorum-sensing signal, methyl homoserinate is a linear ester that can act as a methionine analog, capable of being misincorporated into proteins under specific conditions [1]. Furthermore, its N-protected derivatives (e.g., N-Boc-L-homoserine methyl ester) provide orthogonal protection strategies that are unavailable with O-acylated or O-phosphorylated homoserine intermediates . These functional divergences render direct interchangeability impossible without compromising experimental fidelity.

Methyl Homoserinate Evidence Comparison


Reduced Polarity vs. L-Homoserine: Chromatography & Extraction

Methyl homoserinate demonstrates significantly reduced polarity compared to the parent amino acid L-homoserine due to esterification of the carboxyl group. This structural modification, featuring a methyl ether group on the γ-hydroxyl moiety, alters hydrogen-bonding and polarity properties . While exact logP values are not available in the sourced literature, the esterified derivative consistently exhibits enhanced retention on reversed-phase HPLC columns and improved partitioning into organic solvents during extraction procedures relative to the zwitterionic free amino acid .

Analytical Chemistry Chromatography Sample Preparation

N-Acetylated Methyl Homoserinate Bioactivity

A novel nitrogen-containing metabolite, methyl N-acetyl-O-(4-acetylphenyl)-L-homoserinate (compound 1), was isolated from cultures of the rice false smut pathogen Villosiclava virens [1]. This methyl homoserinate derivative was evaluated alongside eight other compounds (2-9) for antibacterial and phytotoxic activities. While compounds 5-7 showed weak inhibition against tested bacteria, the specific methyl homoserinate derivative (compound 1) was among those tested but did not demonstrate significant antibacterial activity in this assay [1]. This establishes baseline bioactivity data for a structurally characterized methyl homoserinate derivative in a pathogen-host system.

Natural Products Antibacterial Phytotoxic Activity

Misincorporation as Methionine Analog in P. pastoris

O-Methyl-L-homoserinate (methoxine) is actively misincorporated at methionine residues during recombinant protein expression in Pichia pastoris MutS strains when methanol is used as the sole carbon source [1]. This misincorporation produces a product variant with a characteristic -16 Da mass difference detectable by mass spectrometry [1]. In contrast, wild-type P. pastoris strains do not exhibit this misincorporation under the same conditions, and knockout of the O-acetyl homoserine sulfhydrylase gene completely eliminates methoxine variant formation [1].

Protein Engineering Biopharmaceutical Manufacturing Quality Control

Improved Selectivity vs. Non-Methylated Analogs

O-Methyl-L-homoserine hydrochloride offers improved reaction selectivity and reduced steric hindrance compared to non-methylated homoserine analogs in synthetic applications . The methylated side chain enhances nucleophilic substitution reactions and provides selective deprotection pathways that minimize side reactions during peptide assembly . The hydrochloride salt form ensures aqueous solubility and reactivity essential for coupling reactions in peptide chain elongation . This contrasts with O-acetylhomoserine, which is primarily a metabolic intermediate subject to enzymatic cleavage, and with homoserine lactone, which is a cyclic quorum-sensing signal rather than a versatile synthetic building block.

Synthetic Organic Chemistry Peptide Synthesis Chiral Building Blocks

Methyl Homoserinate Application Scenarios


Recombinant Protein Quality Control

Procurement for monitoring methoxine (O-methyl-L-homoserinate) misincorporation during P. pastoris-based biopharmaceutical manufacturing. This compound serves as a reference standard for mass spectrometry-based detection of -16 Da product variants, enabling quality control in MutS strain fermentation processes [1]. Selection of wild-type strains or OAHS knockout hosts can mitigate this quality defect [1].

Natural Product Discovery & Metabolite Profiling

Procurement as a reference standard for identifying and characterizing methyl homoserinate-derived natural products from microbial sources. The isolation of methyl N-acetyl-O-(4-acetylphenyl)-L-homoserinate from Villosiclava virens demonstrates the occurrence of such derivatives in fungal secondary metabolism, supporting metabolomics and natural product screening programs [2].

Chiral Building Block for Asymmetric Synthesis

Procurement of methyl L-homoserinate or its N-protected derivatives (e.g., N-Boc-L-homoserine methyl ester) for the synthesis of chiral γ-lactones, N-acyl homoserine lactone analogs, and enantiomerically pure pharmaceutical intermediates. The reduced polarity and orthogonal protection strategies offered by this ester derivative enable synthetic routes unavailable with free homoserine .

Analytical Method Development & Chromatographic Standards

Procurement as a reference standard for developing HPLC, LC-MS, or GC-MS methods requiring resolution of homoserine-related compounds. The enhanced reversed-phase retention and organic solvent extractability of methyl homoserinate relative to free L-homoserine make it valuable for optimizing chromatographic separations and sample preparation protocols .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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